1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene
Description
1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene is a halogenated aromatic compound featuring a bromine atom at position 1, a bromomethyl group at position 5, a methyl group at position 2, and a nitro group at position 2. This structure confers unique reactivity and physicochemical properties, making it valuable in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its molecular formula is C₈H₆Br₂NO₂, with a molecular weight of approximately 310.93 g/mol (calculated based on analogous compounds in the evidence) . The presence of multiple electron-withdrawing groups (bromine, nitro) and a methyl substituent creates steric and electronic effects that influence its reactivity in substitution and coupling reactions.
Properties
Molecular Formula |
C8H7Br2NO2 |
|---|---|
Molecular Weight |
308.95 g/mol |
IUPAC Name |
1-bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene |
InChI |
InChI=1S/C8H7Br2NO2/c1-5-7(10)2-6(4-9)3-8(5)11(12)13/h2-3H,4H2,1H3 |
InChI Key |
PELNTNRVLLVYSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene typically involves multi-step organic reactions. One common method includes the bromination of 2-methyl-3-nitrotoluene. The reaction conditions often involve the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution. Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include bromine, reducing agents like hydrogen gas, and oxidizing agents like potassium permanganate. Major products formed from these reactions include substituted benzene derivatives, amino compounds, and carboxylic acids.
Scientific Research Applications
1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene exerts its effects involves its ability to participate in various chemical reactions. The bromine atoms can form covalent bonds with nucleophiles, while the nitro group can participate in redox reactions. These interactions can affect molecular targets and pathways, leading to changes in biological activity or chemical properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of polyhalogenated nitroaromatics. Below is a detailed comparison with structurally related analogs:
Table 1: Key Properties of 1-Bromo-5-(bromomethyl)-2-methyl-3-nitrobenzene and Analogs
Reactivity and Stability
- Electrophilic Reactivity: The bromine atoms in this compound are highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nitro group. This contrasts with 1-Bromo-3-methyl-5-nitrobenzene, where the methyl group provides minor steric hindrance but less activation for substitution .
- Thermal Stability : The bromomethyl group introduces thermal instability compared to 1-Bromo-3-chloro-5-nitrobenzene , which has higher thermal resistance due to the inert C-Cl bond .
Pharmaceutical Intermediates
The compound’s nitro and bromine groups are pivotal in synthesizing anticancer agents. For instance, analogous bromonitroaromatics like 3-bromo-5-nitrobenzamide (CAS 54321-80-1) are used in cytotoxic lactone synthesis .
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